An In-Depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)
An In-Depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a significant process-related impurity of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine. Designated as Lamotrigine Impurity G by the European Pharmacopoeia, the presence and control of this compound are critical for ensuring the safety and efficacy of the final drug product. This document delves into the chemical structure, physicochemical properties, a probable synthetic pathway, and analytical methodologies for the identification and quantification of this impurity. Furthermore, it touches upon the toxicological considerations relevant to dichlorophenyl triazine derivatives, offering a valuable resource for professionals engaged in pharmaceutical development, quality control, and regulatory affairs.
Introduction: The Significance of Lamotrigine Impurity G
Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a cornerstone in the management of epilepsy and bipolar disorder.[1] Its synthesis, a multi-step process, can inadvertently lead to the formation of structurally related impurities. Among these, 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, also referred to as Lamotrigine EP Impurity G, is of particular importance.[2][3] This isomer differs from the active pharmaceutical ingredient (API) only in the substitution pattern of the chlorine atoms on the phenyl ring.
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Even minor structural changes can significantly alter the pharmacological and toxicological profile of a compound. Therefore, a thorough understanding of the formation, characterization, and analytical control of impurities like the 2,4-dichloro isomer is paramount for ensuring patient safety and product quality. This guide aims to provide a detailed technical resource for scientists and researchers working with Lamotrigine and its related substances.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine are summarized in the table below. These properties are essential for its identification, separation, and analysis.
| Property | Value | Source |
| IUPAC Name | 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Synonyms | Lamotrigine Impurity G, 3-Dechloro-4-chloro Lamotrigine | [2][3] |
| CAS Number | 38943-76-9 | [3] |
| Molecular Formula | C₉H₇Cl₂N₅ | |
| Molecular Weight | 256.09 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
| InChIKey | HHXRWOXSGOMXJV-UHFFFAOYSA-N |
Synthesis and Formation
The synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is not typically a targeted process but rather occurs as a result of impurities in the starting materials used for Lamotrigine synthesis. The primary route to Lamotrigine involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine, followed by cyclization.[2][4][5][6][7] Consequently, the presence of 2,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material will lead to the formation of Lamotrigine Impurity G.
A proposed synthetic pathway for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is illustrated in the workflow diagram below. This pathway is analogous to the established synthesis of Lamotrigine.[2][4]
Caption: Proposed synthetic workflow for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
The key steps in this proposed synthesis are:
-
Cyanation: Conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoyl cyanide. This is a critical step where the isomeric purity of the starting material dictates the purity of the final product.
-
Condensation: The reaction of 2,4-dichlorobenzoyl cyanide with an aminoguanidine salt to form a Schiff base intermediate.[5]
-
Cyclization: The intramolecular cyclization of the Schiff base intermediate, typically under basic conditions, to yield the final 1,2,4-triazine ring system.[4]
Spectroscopic Characterization (Predicted)
While specific, publicly available experimental spectra for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine are limited, its spectral characteristics can be predicted with a high degree of confidence based on the well-documented spectra of Lamotrigine and related triazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group and the amine protons. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three protons on the dichlorinated ring. The amine protons (NH₂) would appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. For Lamotrigine (the 2,3-dichloro isomer), the aromatic protons appear in the range of 7.34-7.71 ppm, and the amine protons are observed at 6.43 and 6.69 ppm in DMSO-d₆.[8] A similar pattern is expected for the 2,4-dichloro isomer.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the dichlorophenyl ring and the triazine ring. The carbons attached to chlorine atoms would exhibit chemical shifts in the downfield region. The carbons of the triazine ring are also expected to be in the downfield region, typically between 140 and 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands, similar to those observed for Lamotrigine:[3][9][10]
-
N-H stretching: Strong, sharp bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.
-
C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the triazine and phenyl rings.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically around 1050 cm⁻¹, corresponding to the carbon-chlorine stretching vibrations.[3]
Mass Spectrometry (MS)
Mass spectrometric analysis is a powerful tool for the identification of this impurity.
-
Electron Ionization (EI-MS): The EI mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 255, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively).
-
Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 256. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions, such as the loss of an amino group or cleavage of the triazine ring, which can be used for structural confirmation. For Lamotrigine, the precursor ion at m/z 256.2 fragments to produce a major product ion at m/z 211.0.[11]
Analytical Methodology: A Representative HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Lamotrigine and its impurities. The following is a representative stability-indicating HPLC method that can be adapted for the analysis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.[12][13][14][15]
Objective: To separate and quantify 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine from Lamotrigine and other related impurities in a drug substance or product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile and/or methanol). A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphate buffer.[12][14]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[13]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[13]
-
Detection Wavelength: UV detection at a wavelength where both Lamotrigine and the impurity have significant absorbance, for instance, 210 nm or 275 nm.[12][13]
-
Injection Volume: 10 - 20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Biological and Toxicological Considerations
The toxicological profile of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine has not been extensively studied. However, as a general principle in pharmaceutical sciences, all impurities above a certain threshold must be evaluated for their potential to cause adverse effects. The toxicity of triazine compounds can vary widely depending on their substitution patterns. Some triazine derivatives are used as herbicides and have been studied for their environmental and health impacts.[16][17][18]
The primary concern with this impurity is its structural similarity to Lamotrigine. It is plausible that it could have a similar, albeit potentially weaker or altered, pharmacological activity. It could also elicit its own unique toxicological effects. Therefore, controlling its level in the final drug product to within acceptable limits, as defined by regulatory guidelines, is essential. Further toxicological studies would be required to fully characterize the risk associated with this specific impurity.
Conclusion
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a critical process-related impurity in the synthesis of Lamotrigine. Its effective control is a key aspect of ensuring the quality and safety of this important medication. This technical guide has provided a comprehensive overview of its chemical properties, a likely synthetic route, and analytical methods for its detection and quantification. By leveraging the extensive knowledge base of its closely related API, Lamotrigine, researchers and drug development professionals can effectively manage this impurity throughout the pharmaceutical lifecycle.
References
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. medjpps.com [medjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. mansapublishers.com [mansapublishers.com]
- 5. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. A Novel Process For Synthesis Of Lamotrigine And Its Intermediate [quickcompany.in]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and validation of spectrophotometric, TLC and HPLC methods for the determination of lamotrigine in presence of its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jhrlmc.com [jhrlmc.com]
- 16. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.flvc.org [journals.flvc.org]


